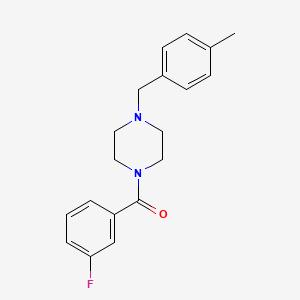
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone, also known as DMMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMMA is a member of the acridine family of compounds, which are known for their diverse biological activities such as anti-cancer, anti-viral, and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has been the subject of scientific research due to its potential applications in various fields. This compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been shown to exhibit anti-viral activity by inhibiting the replication of the hepatitis C virus. In addition, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells. This compound has also been shown to inhibit the activity of the JAK/STAT signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. This compound has also been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the NS3/4A protease. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of the NF-κB signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone has several advantages for lab experiments, including its high potency and selectivity. This compound is also relatively easy to synthesize using a variety of methods. However, this compound also has several limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for 3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone research. One direction is to further investigate its potential anti-cancer activity and to develop this compound-based drugs for cancer treatment. Another direction is to investigate its potential anti-viral activity and to develop this compound-based drugs for the treatment of viral infections. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.
Synthesemethoden
3,3-dimethyl-9-(methylamino)-3,4-dihydro-1(2H)-acridinone can be synthesized using a variety of methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Buchwald-Hartwig coupling reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydro-β-carboline intermediate, which is then oxidized to form this compound. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone to form a β-amino ketone intermediate, which is then cyclized to form this compound. The Buchwald-Hartwig coupling reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst to form this compound.
Eigenschaften
IUPAC Name |
3,3-dimethyl-9-(methylamino)-2,4-dihydroacridin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2)8-12-14(13(19)9-16)15(17-3)10-6-4-5-7-11(10)18-12/h4-7H,8-9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGKEQQZGDFJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5806177.png)


![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5806192.png)
![5-[(3-chlorobenzyl)thio]-1-(4-nitrophenyl)-1H-tetrazole](/img/structure/B5806197.png)

![3-(phenylthio)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5806216.png)



![5-(4-ethoxyphenyl)-6-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5806253.png)
![5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5806256.png)
![ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5806270.png)